molecular formula C10H8ClN3O2 B2659607 6-amino-1-(4-chlorophenyl)pyrimidine-2,4(1H,3H)-dione CAS No. 60664-00-8

6-amino-1-(4-chlorophenyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2659607
CAS No.: 60664-00-8
M. Wt: 237.64
InChI Key: UUADWYZGUGMKLK-UHFFFAOYSA-N
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Description

6-amino-1-(4-chlorophenyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of an amino group at the 6th position and a chlorophenyl group at the 1st position of the pyrimidine ring. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1-(4-chlorophenyl)pyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with urea and an appropriate amine in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

6-amino-1-(4-chlorophenyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The amino and chlorophenyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown promise in biological assays, particularly in the inhibition of certain enzymes and receptors.

    Medicine: Research has indicated potential therapeutic applications, including anticancer, antibacterial, and antiviral activities.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-amino-1-(4-chlorophenyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For instance, it may inhibit kinase enzymes, leading to the disruption of signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 6-amino-1-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione
  • 6-amino-1-(4-bromophenyl)pyrimidine-2,4(1H,3H)-dione
  • 6-amino-1-(4-methylphenyl)pyrimidine-2,4(1H,3H)-dione

Uniqueness

6-amino-1-(4-chlorophenyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity and ability to interact with hydrophobic pockets in target proteins, potentially leading to improved efficacy in biological applications.

Properties

IUPAC Name

6-amino-1-(4-chlorophenyl)pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2/c11-6-1-3-7(4-2-6)14-8(12)5-9(15)13-10(14)16/h1-5H,12H2,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUADWYZGUGMKLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=CC(=O)NC2=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26731624
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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